Home > Products > Screening Compounds P126317 > Bleximenib oxalate
Bleximenib oxalate -

Bleximenib oxalate

Catalog Number: EVT-14217628
CAS Number:
Molecular Formula: C34H52FN7O7
Molecular Weight: 689.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Bleximenib oxalate is synthesized through a multi-step process that involves the preparation of its active form, JNJ-75276617, followed by the formation of the oxalate salt. The synthesis typically employs techniques such as liquid chromatography-mass spectrometry to ensure high purity levels (greater than 98%) of the final product .

The synthesis steps can be summarized as follows:

  1. Initial Synthesis: The core structure of JNJ-75276617 is constructed using standard organic synthesis techniques involving various reagents and solvents.
  2. Salt Formation: The oxalate salt is formed by reacting JNJ-75276617 with oxalic acid in a controlled environment to yield Bleximenib oxalate.
  3. Purification: The final product undergoes purification processes such as crystallization and chromatography to achieve the desired purity.
Molecular Structure Analysis

The molecular structure of Bleximenib oxalate reveals a complex arrangement that facilitates its interaction with biological targets. The structural formula indicates multiple functional groups that contribute to its binding affinity and selectivity towards menin.

Key Structural Data:

  • Molecular Formula: C34H52FN7O7C_{34}H_{52}FN_{7}O_{7}
  • Molecular Weight: 689.83 g/mol
  • Structural Features: The compound contains fluorine atoms, amine groups, and several carbon chains that enhance its solubility and bioavailability.

The three-dimensional conformation allows for effective interaction within the binding site of menin, crucial for its mechanism of action .

Chemical Reactions Analysis

Bleximenib oxalate participates in several chemical reactions relevant to its function as a menin-KMT2A inhibitor. Key reactions include:

  1. Binding Reaction: The primary reaction involves the binding of Bleximenib oxalate to menin, disrupting its interaction with KMT2A. This is characterized by non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Metabolic Reactions: Once administered, Bleximenib may undergo metabolic transformations in vivo, which can affect its pharmacokinetics and pharmacodynamics.

These reactions are critical for understanding how Bleximenib oxalate exerts its therapeutic effects against leukemia cells.

Mechanism of Action

Bleximenib oxalate functions by inhibiting the interaction between menin and KMT2A, which is essential for the proliferation of certain leukemic cells. The mechanism can be outlined as follows:

  1. Inhibition of Menin-KMT2A Binding: By binding to menin, Bleximenib oxalate prevents KMT2A from exerting its oncogenic effects.
  2. Induction of Apoptosis: This disruption leads to altered gene expression profiles that promote apoptosis in malignant cells.
  3. Targeted Therapy: The specificity of Bleximenib oxalate towards the menin-KMT2A pathway makes it a targeted therapeutic option for patients with specific genetic alterations in their leukemic cells .
Physical and Chemical Properties Analysis

The physical and chemical properties of Bleximenib oxalate are essential for its formulation and application in clinical settings:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; specific solubility characteristics are crucial for drug formulation.
  • Stability: Stability data under various conditions (temperature, pH) are important for storage and handling.

These properties influence how Bleximenib oxalate is formulated into dosage forms suitable for patient administration .

Applications

Bleximenib oxalate has significant potential applications in scientific research and clinical practice:

  1. Oncology Research: It serves as a valuable tool for studying the role of menin-KMT2A interactions in leukemia.
  2. Therapeutic Development: As an investigational drug, it holds promise for treating patients with KMT2A-rearranged leukemias.
  3. Preclinical Studies: Its efficacy has been evaluated in various preclinical models, paving the way for future clinical trials aimed at assessing safety and effectiveness in humans.
Introduction to Menin-KMT2A Interaction in Leukemogenesis

Molecular Basis of Menin-KMT2A Dependency in KMT2A-Rearranged and NPM1-Mutant Leukemias

The menin-KMT2A (lysine methyltransferase 2A) protein-protein interaction represents a critical oncogenic driver in approximately 30% of acute leukemias. Menin, encoded by the MEN1 gene, functions as a molecular scaffold that directly binds the N-terminus of KMT2A (formerly MLL1) and localizes the complex to target gene promoters. This interaction is indispensable in leukemias harboring KMT2A rearrangements (KMT2A-r), which occur in ~80% of infant acute lymphoblastic leukemias (ALL) and 5-10% of acute myeloid leukemias (AML) [4] [9]. Similarly, nucleophosmin 1 (NPM1) mutations (NPM1c), present in ~30% of AML cases, create cytoplasmic mislocalization of NPM1 while paradoxically reinforcing menin-KMT2A complex formation and chromatin binding [4] [9]. Genetic ablation of menin in KMT2A-r or NPM1c models abolishes leukemia initiation and maintenance, validating this complex as a therapeutic target [4].

Table 1: Genetic Alterations Dependent on Menin-KMT2A Interaction

Alteration TypeFrequency in AMLFrequency in ALLKey Clinical Association
KMT2A rearrangements5-10%15% (up to 80% in infants)Chemotherapy resistance, poor prognosis
NPM1 mutations~30%RareHigh relapse risk without targeted therapy
KMT2A PTDs/amplifications<5%<5%Adverse risk in AML

Role of Menin-KMT2A Complex in Transcriptional Regulation of Oncogenic Pathways

The menin-KMT2A complex functions as a master transcriptional regulator by recruiting histone-modifying enzymes (e.g., DOT1L) to chromatin, resulting in H3K79 methylation and activation of leukemia-promoting genes. Key targets include the HOXA and HOXB gene clusters and the transcription factor MEIS1 [1] [4]. In KMT2A-r leukemias, KMT2A fusion proteins (e.g., KMT2A-AF9) constitutively recruit menin to chromatin, driving aberrant HOX/MEIS1 expression that blocks hematopoietic differentiation. NPM1c AML similarly exhibits HOX gene overexpression due to enhanced menin-KMT2A chromatin occupancy [4] [9]. This transcriptional reprogramming enforces a stem-cell-like state, enabling unlimited self-renewal of leukemic blasts. Notably, FLT3 and MYC are secondary target genes amplified by menin-KMT2A activity, creating synergistic pro-leukemic signaling cascades [5].

Therapeutic Vulnerabilities in Menin-KMT2A Protein-Protein Interaction Networks

Disrupting the menin-KMT2A interface induces differentiation and apoptosis in leukemic cells while sparing normal hematopoiesis, providing a compelling therapeutic window. Small-molecule inhibitors targeting the menin groove that binds KMT2A have demonstrated clinical activity, but resistance mutations (e.g., MEN1M327I, MEN1T349M) limit their efficacy [4]. These mutations occur at the menin-inhibitor interface and reduce drug binding affinity without abrogating menin-KMT2A interaction, highlighting the need for structurally distinct inhibitors capable of overcoming resistance [4] [9].

Properties

Product Name

Bleximenib oxalate

IUPAC Name

N-ethyl-5-fluoro-2-[[5-[2-[(3R)-6-[2-methoxyethyl(methyl)amino]-2-methylhexan-3-yl]-2,7-diazaspiro[3.4]octan-7-yl]-1,2,4-triazin-6-yl]oxy]-N-propan-2-ylbenzamide;oxalic acid

Molecular Formula

C34H52FN7O7

Molecular Weight

689.8 g/mol

InChI

InChI=1S/C32H50FN7O3.C2H2O4/c1-8-40(24(4)5)31(41)26-18-25(33)11-12-28(26)43-30-29(34-22-35-36-30)38-15-13-32(19-38)20-39(21-32)27(23(2)3)10-9-14-37(6)16-17-42-7;3-1(4)2(5)6/h11-12,18,22-24,27H,8-10,13-17,19-21H2,1-7H3;(H,3,4)(H,5,6)/t27-;/m1./s1

InChI Key

OYKHOVACUSUKFI-HZPIKELBSA-N

Canonical SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)C(CCCN(C)CCOC)C(C)C.C(=O)(C(=O)O)O

Isomeric SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)[C@H](CCCN(C)CCOC)C(C)C.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.